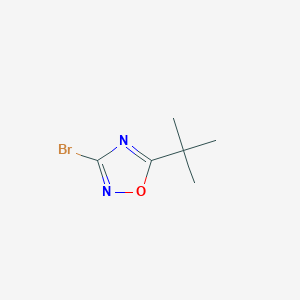

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Description

Historical Context of 1,2,4-Oxadiazole Discovery and Development

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, marking the beginning of more than a century of research into this versatile class of compounds. Initially, this heterocyclic system was classified as azoxime or furo[ab1]diazole, reflecting the limited understanding of heterocyclic chemistry at that time. The significance of this discovery was not immediately apparent, as the heterocycle only captured the attention of chemists approximately 80 years after its initial synthesis when photochemical rearrangement studies revealed its potential for transformation into other heterocyclic systems.

The systematic investigation of 1,2,4-oxadiazole derivatives for biological activity commenced in the early 1940s, representing a crucial turning point in the development of this chemical class. This period marked the beginning of focused research efforts to explore the therapeutic potential of oxadiazole-containing compounds. Twenty years later, in the 1960s, the first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, was introduced to the pharmaceutical market as a cough suppressant. This milestone demonstrated the practical medicinal value of the 1,2,4-oxadiazole scaffold and paved the way for subsequent drug development efforts.

The last four decades have witnessed an exponential growth in research focused on 1,2,4-oxadiazole heterocycles, resulting in the discovery of compounds exhibiting diverse biological activities. These activities encompass anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, these compounds have demonstrated inhibitory potency against various enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, and Penicillin-Binding Protein, among others.

Notably, two naturally occurring 1,2,4-oxadiazoles, phidianidines A and B, were discovered in 2011 from the aeolid opisthobranch Phidiana militaris, a shell-less marine mollusk inhabiting Southern India. These natural compounds displayed potent and selective cytotoxic profiles against both tumor and nontumor cell lines, while exhibiting selective binding properties with central nervous system sites, including the μ-opioid receptor and dopamine transporter. This discovery highlighted the natural occurrence of 1,2,4-oxadiazoles and their potential as lead compounds for cancer treatment and central nervous system disorders.

Significance of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole in Heterocyclic Chemistry

This compound occupies a unique position within heterocyclic chemistry due to its distinctive structural features and reactivity profile. The compound is characterized by the Chemical Abstracts Service registry number 1559059-83-4 and possesses the International Union of Pure and Applied Chemistry name 3-bromo-5-(tert-butyl)-1,2,4-oxadiazole. The molecular structure incorporates a five-membered oxadiazole ring containing one oxygen atom and two nitrogen atoms, with a bromine atom at the 3-position and a tert-butyl group at the 5-position.

The presence of the bromine atom at the 3-position provides a reactive site for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives through reactions with various nucleophiles such as amines, thiols, and alkoxides. These substitution reactions typically proceed under elevated temperatures in polar solvents such as dimethylformamide or dimethyl sulfoxide, allowing for the preparation of amino-substituted oxadiazoles and other functionalized derivatives. The bromine substituent thus serves as a versatile handle for further structural modifications and the introduction of pharmacologically relevant moieties.

The tert-butyl group at the 5-position contributes significantly to the compound's unique properties by providing steric hindrance that affects both stability and solubility characteristics. This bulky substituent enhances the metabolic stability of the compound by hindering enzymatic degradation pathways, a property that has proven valuable in medicinal chemistry applications. The steric bulk also influences the compound's three-dimensional conformation and may affect its binding interactions with biological targets.

Recent biological activity studies have demonstrated that this compound exhibits notable anticancer properties, with in vitro investigations revealing effectiveness against several cancer cell lines. The compound demonstrated significant cytotoxicity against PC-3 prostate cancer cells with an IC₅₀ value of 0.67 micromolar, HCT-116 colon cancer cells with an IC₅₀ of 0.80 micromolar, and ACHN renal cancer cells with an IC₅₀ of 0.87 micromolar. These potent anticancer activities suggest that the compound may serve as a valuable lead structure for the development of new therapeutic agents.

The compound's mechanism of action is attributed to its ability to interact with various biological targets through enzyme inhibition and receptor modulation. The oxadiazole ring facilitates non-covalent interactions, including hydrogen bonding, which contributes to the compound's binding affinity and specificity. Studies have indicated potential for inhibiting enzymes such as human alkaline phosphatase and various kinases involved in cancer progression, highlighting its therapeutic relevance.

Nomenclature and Classification Within Oxadiazole Family

The oxadiazole family represents a class of heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O, characterized by five-membered rings containing one oxygen atom and two nitrogen atoms. The family encompasses four distinct isomeric forms, differentiated by the relative positions of the nitrogen atoms within the ring structure. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

Among these isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole have garnered the most significant attention in medicinal chemistry due to their stability and favorable biological properties. The 1,2,3-oxadiazole isomer exhibits inherent instability and tends to undergo ring-opening to form diazoketone tautomers, limiting its practical applications. However, this isomer can exist within the unusual sydnone motif, representing a specialized area of heterocyclic chemistry. The 1,2,5-oxadiazole isomer, while more stable than the 1,2,3-variant, has found primary application in the development of High Energy Density Materials and biologically active compounds with cytotoxic properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the heterocyclic ring numbered to assign the lowest possible numbers to the heteroatoms. In this numbering system, the oxygen atom occupies position 1, while the nitrogen atoms are located at positions 2 and 4, respectively. The bromine substituent is attached at position 3, and the tert-butyl group is located at position 5, resulting in the complete systematic name 3-bromo-5-(1,1-dimethylethyl)-1,2,4-oxadiazole.

The classification of this compound within the broader context of heterocyclic chemistry places it among the disubstituted 1,2,4-oxadiazoles, a subclass that has demonstrated particular significance in drug discovery applications. The bioisosteric properties of 1,2,4-oxadiazoles with ester and amide moieties have made them valuable replacements in pharmaceutical compounds where hydrolytic instability of conventional functional groups poses challenges. This bioisosteric relationship is particularly advantageous when developing compounds with improved metabolic stability and enhanced pharmacokinetic properties.

Table 1: Physical and Chemical Properties of this compound

Table 2: Comparative Biological Activity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Source |

|---|---|---|---|

| PC-3 | Prostate Cancer | 0.67 | |

| HCT-116 | Colon Cancer | 0.80 | |

| ACHN | Renal Cancer | 0.87 |

The strategic importance of this compound extends beyond its immediate structural characteristics to encompass its role as a synthetic intermediate and pharmacophore in drug development programs. The compound's dual functionality, provided by the reactive bromine atom and the stabilizing tert-butyl group, positions it as an ideal starting material for the synthesis of more complex bioactive molecules. Recent advances in synthetic methodologies, including room temperature synthesis protocols and electrochemical approaches, have enhanced the accessibility of this compound and related derivatives.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-tert-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFVEWIUWCRZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with a suitable brominated precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce functional groups for pharmaceutical or material science applications.

Key Examples:

-

Amine Substitution : Reaction with primary/secondary amines in DMF at 80–100°C yields 3-amino-5-tert-butyl-1,2,4-oxadiazoles. For instance, substitution with morpholine achieves >75% yield under catalytic Cu(I) conditions .

-

Thiol Substitution : Treatment with thiophenol derivatives in ethanol at reflux replaces bromine with thioether groups, forming sulfur-containing oxadiazoles .

Reaction Conditions Table

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Notable Methods:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O at 60°C produces biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves 82% yield .

-

Ullmann-Type Coupling : Copper-catalyzed coupling with phenols or amines forms diaryl ethers or aryl amines, respectively .

Cyclization Reactions

The compound acts as a precursor for synthesizing polycyclic systems. For example:

-

Heating with hydrazines in ethanol induces cyclization to form pyrazolo[5,1-c] oxadiazoles, which exhibit enhanced biological activity .

Biological Derivatization

Structural modifications enhance bioactivity. Derivatives show:

-

Anticancer Activity : Substitution with electron-donating groups (e.g., -OCH₃) improves potency against prostate (PC-3) and colon (HCT-116) cancer cells (IC₅₀: 0.67–0.87 µM) .

-

Antimicrobial Effects : Thioether derivatives inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) .

Oxidation and Reduction

The oxadiazole ring remains stable under mild redox conditions but undergoes cleavage with strong oxidants (e.g., KMnO₄) or reductants (e.g., LiAlH₄), yielding amides or amines, respectively .

Scientific Research Applications

Medicinal Chemistry

Potential as Anticancer Agents:

Recent studies have highlighted the potential of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole and its derivatives in cancer treatment. The compound has been evaluated for its cytotoxicity against multiple cancer cell lines. For instance, a derivative synthesized from this compound demonstrated an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, indicating moderate anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 (Colon) | 92.4 | |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Various | 137.3 - 140.3 | |

| Bis-1,2,4-oxadiazole-fused-benzothiazole | A549 (Lung) | 0.11 |

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions that enhance binding affinity to these targets .

Materials Science

Use in Organic Electronics:

The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo various chemical reactions allows for the functionalization necessary to optimize its electronic characteristics.

Table 2: Properties Relevant to Materials Science

| Property | Description |

|---|---|

| Electronic Structure | Conjugated system allows for efficient electron transport |

| Thermal Stability | Suitable for high-temperature applications |

| Solubility | Modifications can enhance solubility in organic solvents |

Biological Research

Probes for Molecular Interactions:

this compound can be utilized as a molecular probe in biological research to study interactions at the cellular level. Its structural features allow it to engage with various biomolecules, providing insights into biochemical pathways and cellular processes.

Case Study: Biological Evaluation

In a study assessing the biological activity of oxadiazole derivatives, several compounds exhibited significant activity against cancer cell lines compared to standard treatments like doxorubicin. This highlights the potential of using derivatives of this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole with similar brominated oxadiazoles:

*Inferred based on structural analogs.

Key Observations :

- Lipophilicity : The tert-butyl group improves lipophilicity (logP), which may enhance membrane permeability in drug candidates .

- Electronic Effects : Bromine acts as an electron-withdrawing group (EWG), stabilizing the oxadiazole ring and influencing electronic distribution in reactions .

Anticancer Activity

1,2,4-Oxadiazoles with EWGs (e.g., bromine) and aromatic substituents show enhanced anticancer activity. For example:

- Compound 8 (5-substituted-1,2,4-oxadiazole) exhibited a GI₅₀ of 4.5 µM against WiDr colon cancer cells .

- This compound may leverage the tert-butyl group for improved metabolic stability, though specific data are lacking in the evidence.

Anti-Inflammatory Activity

3,5-Disubstituted oxadiazoles, such as 5-methyl-3-phenyl-1,2,4-oxadiazole, exhibit dual cyclooxygenase/5-lipoxygenase inhibition, comparable to phenylbutazone . The tert-butyl group in the target compound could modulate selectivity or potency through steric interactions.

Biological Activity

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a bromine atom and a tert-butyl group, which contribute to its unique chemical properties. The presence of the bromine atom allows for potential substitution reactions, while the tert-butyl group provides steric hindrance that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as human alkaline phosphatase (ALP) and various kinases involved in cancer progression .

- Receptor Modulation : It may modulate receptor activity through non-covalent interactions facilitated by the oxadiazole ring .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reveal that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent:

| Microorganism | Activity |

|---|---|

| Clostridioides difficile | Effective |

| Enterococcus faecium | Multidrug-resistant |

These findings highlight the potential of this compound in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Bromine Substitution : The bromine atom can be replaced with other halogens or functional groups to enhance potency or selectivity.

- Alkyl Group Variation : Modifying the tert-butyl group may affect solubility and bioavailability.

Research indicates that derivatives with enhanced binding affinities to target proteins exhibit improved biological activities .

Case Studies

Several studies have explored the biological efficacy of oxadiazole derivatives similar to this compound:

- Anticancer Efficacy : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with similar scaffolds exhibited IC50 values ranging from 0.275 µM to 0.420 µM, indicating strong anticancer potential .

- Antimicrobial Development : Modified oxadiazoles were tested for their ability to penetrate bacterial membranes while retaining antimicrobial activity against gastrointestinal pathogens. Results showed promising activity with modifications leading to improved pharmacokinetic profiles .

Q & A

Basic: What are the established synthetic routes for preparing 3-Bromo-5-tert-butyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves cyclization reactions or nucleophilic substitution. For example, 5-chloromethyl-1,2,4-oxadiazole derivatives can react with tert-butylamine under reflux in acetonitrile with a base (e.g., K₂CO₃) to introduce the tert-butyl group . Bromination is achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents. Optimization includes controlling temperature (70–90°C), stoichiometric ratios (1:1.2 substrate-to-brominating agent), and purification via recrystallization (ethyl acetate/hexane) to achieve >90% purity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR (¹H/¹³C): Assigns substituent positions; bromine induces deshielding (~δ 160–170 ppm for oxadiazole carbons).

- X-ray diffraction: Resolves molecular conformation (e.g., dihedral angles between oxadiazole and substituents) and intermolecular interactions (C–H⋯N hydrogen bonds, π-stacking). Data collection uses Bruker SMART diffractometers, with refinement via SHELX software .

- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₆H₉BrN₂O: 218.9974) .

Advanced: How do base-catalyzed pathways influence the rearrangement mechanisms of 1,2,4-oxadiazole derivatives?

Answer:

Base catalysis accelerates ring-opening or isomerization via deprotonation. For example, (Z)-hydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole undergo base-catalyzed rearrangement to triazoles in mixed solvents (dioxane/water). Kinetic studies (UV-Vis monitoring, pH 5.5–13.9) reveal two pathways:

- Uncatalyzed (proton-independent): Dominant at neutral pH.

- Base-catalyzed (proton-dependent): Rate increases with [OH⁻], following second-order kinetics. Computational modeling (DFT) identifies transition states and validates experimental activation energies (~50–70 kJ/mol) .

Advanced: What strategies mitigate contradictory data in bioactivity assays for 1,2,4-oxadiazole derivatives?

Answer:

- Dose-response normalization: Test compounds at multiple concentrations (1 nM–100 µM) to distinguish true activity from cytotoxicity.

- Control for redox interference: Use orthogonal assays (e.g., ABTS/DPPH radical scavenging + DNA oxidation inhibition) to confirm antioxidant effects .

- Metabolic stability testing: Incubate derivatives with liver microsomes to identify false positives from rapid degradation .

Methodological: How are structure-activity relationships (SARs) analyzed for 1,2,4-oxadiazole nematicides?

Answer:

- Fragment-based design: Introduce amide or chalcone moieties to enhance binding to nematode acetylcholinesterase.

- In vitro bioassays: Assess mortality against Meloidogyne incognita (LC₅₀ values < 10 µg/mL indicate high potency).

- Molecular docking: Use AutoDock Vina to simulate interactions with catalytic triads (e.g., Ser200, His440 in AChE) .

Methodological: What computational approaches predict hydrolysis stability of this compound?

Answer:

- DFT calculations: Optimize geometry at B3LYP/6-311++G(d,p) level; calculate hydrolysis activation energy (ΔG‡).

- Solvent modeling: Use CPCM for aqueous environments; identify nucleophilic attack sites (e.g., C5 of oxadiazole).

- Comparative analysis: Rank stability against analogs (e.g., 5-substituted oxadiazoles hydrolyze faster than 3-substituted) .

Advanced: How do substituents affect the solid-state packing and crystallinity of 1,2,4-oxadiazole derivatives?

Answer:

- Steric effects: Bulky tert-butyl groups reduce π-stacking but enhance CH⋯π interactions (e.g., d = 3.5 Å).

- Hydrogen bonding: Weak C–H⋯N bonds (2.8–3.2 Å) form 2D sheets, confirmed via Hirshfeld surface analysis .

- Thermal analysis: DSC/TGA reveal melting points (~150–200°C) correlated with packing efficiency .

Methodological: What protocols ensure reproducibility in synthesizing 1,2,4-oxadiazole-based energetic salts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.